2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide
Description
This pyrimidine-based carboxamide derivative features a 4-fluorophenyl group at position 2, a methyl group at position 4, a methylsulfanyl group at position 6, and a carboxamide moiety substituted with a 1-(2-methylphenyl)ethyl group at position 3.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-13-7-5-6-8-18(13)14(2)25-21(27)19-15(3)24-20(26-22(19)28-4)16-9-11-17(23)12-10-16/h5-12,14H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRZTNCBKDLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=C(N=C(N=C2SC)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carboxamide Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs, with insights inferred from crystallographic data, substituent effects, and biological activities of related molecules.
Structural and Electronic Comparisons
- Fluorophenyl vs.
- Methylsulfanyl vs. Sulfanylidene : The methylsulfanyl group in the target compound provides moderate lipophilicity, whereas sulfanylidene derivatives (e.g., ) exhibit tautomerism, influencing redox activity.
- Carboxamide Substitutions : The bulky 1-(2-methylphenyl)ethyl group in the target compound may sterically hinder interactions compared to smaller substituents like hydroxymethyl () or methanesulfonamide ().
Hypothetical Pharmacological Profiles
While direct activity data are absent, inferences can be drawn from related compounds:
- Kinase Inhibition : Fluorophenyl-pyrimidine carboxamides often target ATP-binding pockets in kinases. The target compound’s methylsulfanyl group may enhance hydrophobic interactions, as seen in analogs with similar substituents .
- Antimicrobial Activity : Methylsulfanyl and thione groups in pyrimidines correlate with antibacterial effects, as demonstrated in sulfanylidene derivatives .
Physicochemical Properties
- Solubility : The target compound’s methylsulfanyl and fluorophenyl groups suggest moderate aqueous solubility, inferior to hydroxy-substituted analogs (e.g., ) but superior to fully lipophilic derivatives.
- Crystallinity: Pyrimidine carboxamides with bulky substituents (e.g., 1-(2-methylphenyl)ethyl) often form stable monoclinic crystals, as observed in related structures (e.g., ).
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